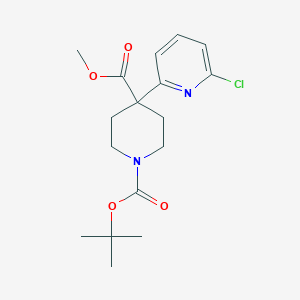
2-(5-fluoro-2-methylphenyl)-1H-imidazole-5-carbaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(5-Fluoro-2-methylphenyl)-1H-imidazole-5-carbaldehyde is an organic compound that features a fluorinated aromatic ring and an imidazole moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-fluoro-2-methylphenyl)-1H-imidazole-5-carbaldehyde typically involves multi-step organic reactions. One common route includes the following steps:
Nitration: Introduction of a nitro group to the aromatic ring.
Reduction: Conversion of the nitro group to an amine.
Cyclization: Formation of the imidazole ring through cyclization reactions.
Formylation: Introduction of the aldehyde group to the imidazole ring.
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the above synthetic routes, often using catalysts and specific reaction conditions to increase yield and purity. Techniques such as continuous flow chemistry and automated synthesis may also be employed to scale up production.
化学反应分析
Types of Reactions
2-(5-Fluoro-2-methylphenyl)-1H-imidazole-5-carbaldehyde can undergo various chemical reactions, including:
Oxidation: Conversion of the aldehyde group to a carboxylic acid.
Reduction: Reduction of the aldehyde group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions on the fluorinated aromatic ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Reagents such as halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: 2-(5-Fluoro-2-methylphenyl)-1H-imidazole-5-carboxylic acid.
Reduction: 2-(5-Fluoro-2-methylphenyl)-1H-imidazole-5-methanol.
Substitution: Various substituted derivatives depending on the substituent introduced.
科学研究应用
2-(5-Fluoro-2-methylphenyl)-1H-imidazole-5-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials with specific properties, such as fluorescence or conductivity.
作用机制
The mechanism of action of 2-(5-fluoro-2-methylphenyl)-1H-imidazole-5-carbaldehyde involves its interaction with specific molecular targets. The fluorinated aromatic ring and imidazole moiety can engage in various interactions, such as hydrogen bonding and π-π stacking, with biological macromolecules. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed effects.
相似化合物的比较
Similar Compounds
- 5-Fluoro-2-methylphenyl isocyanate
- 5-Fluoro-2-methoxyphenylmethanol
- 2-Fluoro-5-methylphenyl isocyanate
Uniqueness
2-(5-Fluoro-2-methylphenyl)-1H-imidazole-5-carbaldehyde is unique due to the presence of both a fluorinated aromatic ring and an imidazole moiety, which confer distinct chemical and biological properties
属性
分子式 |
C11H9FN2O |
|---|---|
分子量 |
204.20 g/mol |
IUPAC 名称 |
2-(5-fluoro-2-methylphenyl)-1H-imidazole-5-carbaldehyde |
InChI |
InChI=1S/C11H9FN2O/c1-7-2-3-8(12)4-10(7)11-13-5-9(6-15)14-11/h2-6H,1H3,(H,13,14) |
InChI 键 |
RVAHCURZSXLQRU-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=C(C=C1)F)C2=NC=C(N2)C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



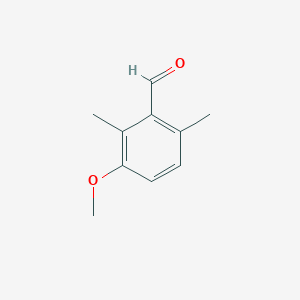
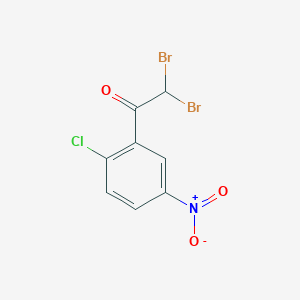

![8-Methyl-[1,2,4]triazolo[4,3-a]pyridin-6-amine](/img/structure/B13687367.png)

![5-Bromo-3,7b-dihydro-1H-cyclopropa[c]quinolin-2(1aH)-one](/img/structure/B13687375.png)
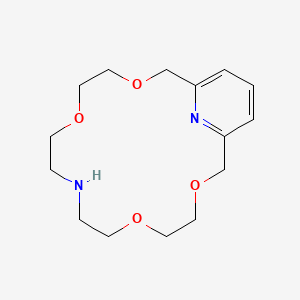
![3-[6-(Trifluoromethyl)imidazo[1,2-a]pyridin-2-yl]benzonitrile](/img/structure/B13687381.png)
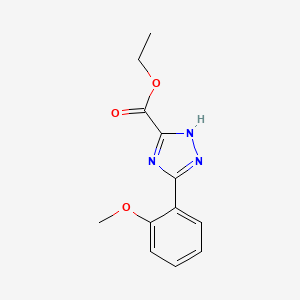


![8-Fluoro-6-methylimidazo[1,5-a]pyridine-3-carboxylic Acid](/img/structure/B13687419.png)
